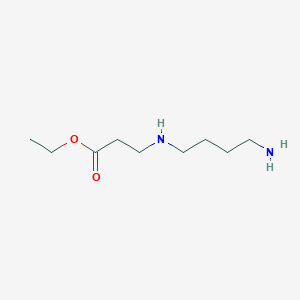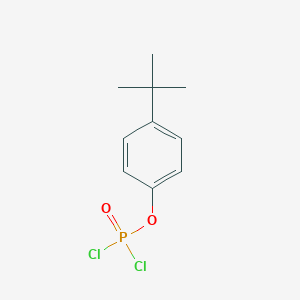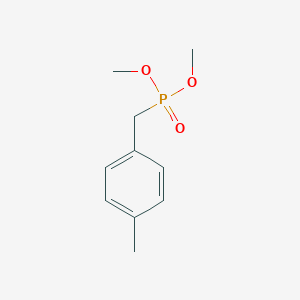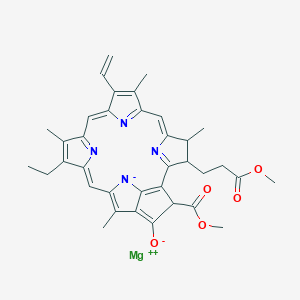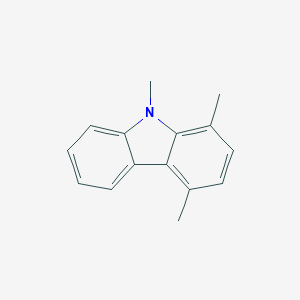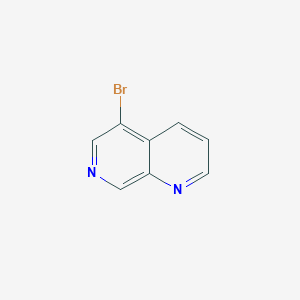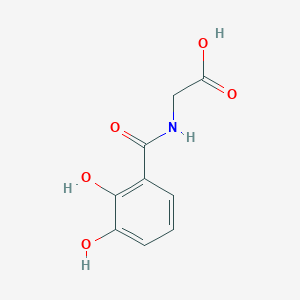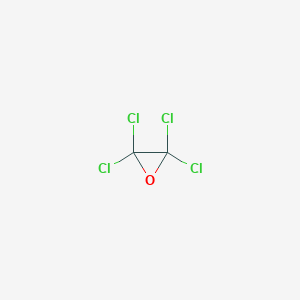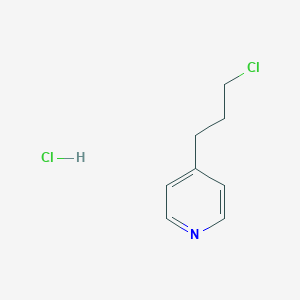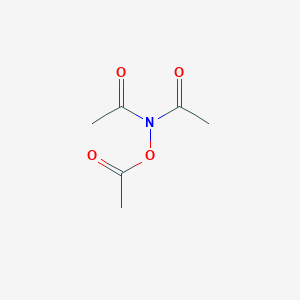
Nickel sulfide
Overview
Description
Nickel sulfide is an inorganic compound with the chemical formula NiS. It is a black solid that is insoluble in water and has a density of 5.87 grams per cubic centimeter. This compound occurs naturally as the mineral millerite and is an important source of nickel in the mining industry. It is also used commercially as a catalyst in various chemical reactions .
Mechanism of Action
Target of Action
Nickel sulfide, also known as Nickel(II) sulfide, is an inorganic compound with the formula NiS . It is primarily used in various industrial applications, including as a catalyst . The primary targets of this compound are microbial enzymes, where it can substitute for the normal metal or bind to catalytic/secondary sites . In the environment, this compound targets include water pollutants and contaminants, where it acts as a photocatalyst .
Mode of Action
This compound interacts with its targets through various mechanisms. In microbial enzymes, nickel inhibits their function, leading to changes in the organism’s metabolic processes . In the environment, this compound acts as a photocatalyst, driving various catalytic reactions for environmental remediation . The interaction of this compound with its targets often involves oxidative stress, genomic DNA damage, epigenetic effects, and the regulation of gene expression .
Biochemical Pathways
This compound affects several biochemical pathways. It disrupts protein responses and protein response-based biochemical pathways, which is a key mechanism through which nickel induces cytotoxicity and carcinogenesis . This compound can also induce reactive oxygen species (ROS) and affect signal transduction pathways . In the environment, this compound can drive various catalytic reactions, affecting the degradation of pollutants .
Pharmacokinetics
This compound is a solid compound with a molar mass of 90.7584 g/mol . It is insoluble in water and degrades in nitric acid . The compound has a hexagonal crystal structure and is stable at temperatures above 379 °C . .
Result of Action
The action of this compound results in various molecular and cellular effects. It can cause oxidative stress, leading to oxidative and non-oxidative damage to cell membranes, proteins, lipids, and DNA . This compound can also cause mitochondrial damage, impairing mitochondrial membrane potential, reducing mitochondrial ATP concentration, and destroying mitochondrial DNA . In the environment, the action of this compound can lead to the degradation of pollutants, contributing to environmental remediation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photocatalytic activity of this compound can be enhanced by modifying its structure, shape, composition, and size . Furthermore, the presence of other metals, metal oxides, and carbon-based structures can improve the photocatalytic performance of this compound . On the other hand, environmental pollution from nickel may lead to various health effects, such as allergy, cardiovascular and kidney diseases, lung fibrosis, lung and nasal cancer .
Biochemical Analysis
Biochemical Properties
Nickel is recognized as an essential element for several important biological processes, including the healthy growth of plants, animals, and soil/water microbes . An excess amount of nickel can intoxicate flora and fauna . The biochemical properties of Nickel Sulfide are largely determined by the stoichiometric ratios of nickel and sulfur and the different oxidation states of sulfur and nickel .
Cellular Effects
It is known that nickel can affect the photosynthetic function of higher plants and can severely degrade soil fertility . It is also known to cause many chronic diseases in humans .
Molecular Mechanism
It is known that nickel can interact with various biomolecules, potentially affecting their function
Temporal Effects in Laboratory Settings
It is known that the small crystallite size phases and high micro-strain of the this compound nanophases favor certain processes .
Preparation Methods
Nickel sulfide can be synthesized through several methods:
Precipitation Method: This involves the reaction of nickel ions with hydrogen sulfide gas.
Solid State Metathesis Reactions: Nickel chloride reacts with sodium sulfide to produce this compound[ \text{NiCl}_2 + \text{Na}_2\text{S} \rightarrow \text{NiS} + 2\text{NaCl} ] This method is more controlled and can produce high-purity this compound.
High-Temperature Reactions: Nickel and sulfur elements are reacted at high temperatures to form this compound.
Chemical Reactions Analysis
Nickel sulfide undergoes various chemical reactions, including:
Reduction: this compound can be reduced to metallic nickel using reducing agents such as hydrogen gas[ \text{NiS} + \text{H}_2 \rightarrow \text{Ni} + \text{H}_2\text{S} ]
Substitution: This compound can undergo substitution reactions with other sulfides or halides under specific conditions.
Scientific Research Applications
Nickel sulfide has a wide range of applications in scientific research:
Environmental Remediation: This compound-based materials are used in water purification and pollutant removal due to their photocatalytic properties.
Nanotechnology: This compound nanoparticles are used in the fabrication of nanostructured materials for various applications, including sensors and electronic devices.
Comparison with Similar Compounds
Nickel sulfide can be compared with other metal sulfides such as:
Iron sulfide (FeS): Iron sulfide is similar to this compound in terms of its use in catalysis and environmental remediation.
Copper sulfide (CuS): Copper sulfide is used in similar applications as this compound, including energy storage and catalysis.
Zinc sulfide (ZnS): Zinc sulfide is widely used in optoelectronic devices and sensors.
This compound stands out due to its unique combination of high thermal stability, excellent electrochemical properties, and versatility in various applications.
Properties
IUPAC Name |
sulfanylidenenickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNBZGLDODTKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiS | |
| Record name | nickel(II) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nickel(II)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16812-54-7 (Parent), Array | |
| Record name | Nickel sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016812547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801316876 | |
| Record name | Millerite (NiS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Other Solid; Pellets or Large Crystals, Black powder; Practically insoluble in water (0.0036 g/l @ 18 deg C); [MSDSonline] | |
| Record name | Nickel sulfide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel sulfide (NiS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12137-12-1, 16812-54-7, 1314-04-1, 11113-75-0, 12503-53-6, 12035-71-1 | |
| Record name | Nickel sulfide (Ni3S4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel sulfide (NiS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16812-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Millerite (NiS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11113-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel sulfide (Ni7S6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12503-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heazlewoodite (Ni3S2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016812547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel sulfide (NiS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Millerite (NiS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nickel sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula of nickel sulfide?
A1: this compound exists in various phases, each with a different stoichiometry. Some common phases include:
Q2: What is the role of sulfur in determining the properties of different this compound phases?
A2: The sulfur content significantly influences the properties of this compound. For instance, sulfur-rich phases like NiS2 exhibit different electronic structures and electrochemical properties compared to sulfur-deficient phases like Ni3S2. [, ]
Q3: How does the morphology of this compound impact its properties?
A3: The morphology of this compound nanocrystals, such as spheres, nanowires, nanorods, and flakes, significantly affects their properties and applications. For example, one-dimensional nanostructures, like nanowires, have shown higher initial discharge capacities as electrode materials compared to 2D and 3D structures. [, , , ]
Q4: How stable is this compound under ambient conditions?
A4: While this compound is generally stable, nanocrystalline this compound composites (NiS2–NiS) have been observed to spontaneously transform into nickel sulfate hydrates (NSHs) under ambient conditions over time. This transformation is favored by the small crystallite size and high micro-strain of the this compound nanophases. []
Q5: What catalytic applications does this compound have?
A5: this compound catalysts have shown promise in various applications, including:
- Hydrodesulfurization (HDS): this compound supported on zeolite Y exhibits activity for thiophene HDS, although deactivation can be a challenge due to the presence of acid sites. [, ]
- Hydrocracking: this compound nanocatalysts show potential for residue hydrocracking, with surface modification using ligands like oleic acid and 1-dodecanethiol enhancing their catalytic activity and selectivity toward specific hydrocarbon fractions. []
- Oxygen Evolution Reaction (OER): this compound, particularly when doped with transition metals like manganese, exhibits promising activity as an electrocatalyst for the OER in applications like zinc–air batteries. [, ]
- Aquathermolysis of extra-heavy oil: Oil-soluble nickel-based catalysts, which transform into this compound nanoparticles under steam injection conditions, show promise for upgrading extra-heavy oil by reducing resin and asphaltene content and increasing saturates. []
Q6: How does the support material affect the catalytic activity of this compound in HDS?
A6: The support material plays a crucial role in determining the activity and stability of this compound HDS catalysts. For instance, zeolite Y supported this compound catalysts show high initial activity but suffer from deactivation due to the support's acidity. []
Q7: How can the catalytic performance of this compound nanocatalysts for residue hydrocracking be enhanced?
A7: Surface modification of this compound nanocatalysts using ligands like oleic acid and 1-dodecanethiol can significantly enhance their activity and selectivity towards specific hydrocarbon fractions in residue hydrocracking. []
Q8: What are the potential applications of this compound in energy storage?
A8: this compound is explored as an electrode material in various energy storage applications, including:
- Lithium-ion batteries (LIBs): this compound/carbon composites exhibit good performance as anode materials for LIBs due to their high theoretical capacity, low cost, and abundance. [, ]
- Sodium-ion batteries (SIBs): this compound, particularly when nanostructured or combined with materials like reduced graphene oxide (rGO) or porous carbon, demonstrates potential as an anode material for SIBs, exhibiting high reversible capacities and good rate capabilities. [, , , ]
- Supercapacitors: this compound nanostructures, particularly with hierarchical porous morphologies, exhibit promise as electrode materials for supercapacitors, especially when combined with materials like reduced graphene oxide or doped with elements like vanadium. [, , ]
Q9: What are the challenges associated with using this compound as an electrode material, and how can these be addressed?
A9: One of the main challenges is the large volume changes that occur during charge/discharge cycles, leading to electrode pulverization and capacity fading. Nanostructuring, carbon coating, and hybridization with other materials like rGO or porous carbon are effective strategies to mitigate these issues, enhancing the structural stability and cycling life of this compound electrodes. [, , , ]
Q10: How can the analysis of platinum group elements (PGEs) in this compound deposits aid in exploration?
A10: PGEs, being chalcophile elements, tend to concentrate in sulfide melts. Their analysis in komatiite-hosted this compound deposits reveals valuable information about ore-forming processes. For example, at the Long-Victor deposit in Western Australia, spatial variations in PGE concentrations and PGE/Ti ratios in the host rocks help delineate ore zones, even in areas with low nickel grades. []
Q11: What is the significance of ruthenium (Ru) concentrations in chromite associated with this compound deposits?
A11: Ruthenium, with its strong affinity for sulfide melts, exhibits a distinct geochemical signature in komatiite-associated this compound deposits. Chromite grains from mineralized units typically display lower Ru contents compared to those from barren units, suggesting that the presence of sulfide liquid during chromite crystallization influences Ru partitioning. This finding provides a potential method to discriminate between mineralized and barren komatiite units during exploration. []
Q12: What are the environmental implications of this compound mining and processing?
A12: The extraction and processing of this compound ores, while traditionally considered more environmentally friendly than laterite processing, still pose environmental challenges. These include the generation of tailings, potential for acid mine drainage, and release of heavy metals. Sustainable mining practices, efficient waste management, and the development of environmentally benign processing technologies are crucial to minimize the environmental footprint of this compound operations. []
Q13: How are computational methods employed in this compound research?
A13: Computational chemistry techniques, such as density functional theory (DFT) calculations, provide valuable insights into the reaction mechanisms involved in this compound synthesis and its applications. For example, DFT studies help understand the atomic-level interactions during the atomic layer deposition (ALD) of this compound, aiding in the design of improved precursors and processes. []
Q14: What are some future research directions in the field of this compound?
A14: Future research in this compound is expected to focus on:
Q15: What are the key considerations for choosing a specific this compound phase for a particular application?
A15: The choice of this compound phase depends on the specific application. For instance, Ni3S2 might be preferred for its electrochemical properties in energy storage, while NiS2 could be suitable for catalytic applications due to its distinct electronic structure. Understanding the structure-property relationships of different this compound phases is crucial for selecting the most appropriate phase for a given application. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


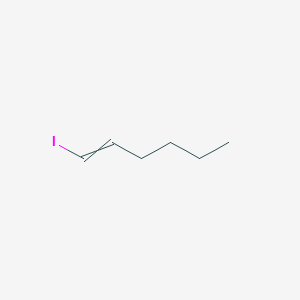
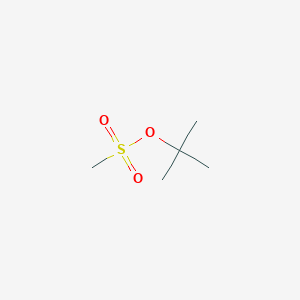
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
